

# Application Notes and Protocols: Labeling Peptides with 5-Carboxyrhodamine 110 NHS Ester

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## Compound of Interest

Compound Name: 5-Carboxyrhodamine 110 NHS Ester

Cat. No.: B8116030

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## Introduction

5-Carboxyrhodamine 110 (5-CR110) NHS ester is a highly efficient, amine-reactive fluorescent dye commonly utilized for the covalent labeling of peptides and proteins. This rhodamine derivative offers exceptional photostability and its fluorescence is insensitive to pH variations between 4 and 9, making it a superior alternative to fluorescein-based dyes like FITC for many applications. The succinimidyl ester (NHS ester) moiety readily reacts with primary amino groups, such as the N-terminus of a peptide or the side chain of lysine residues, to form a stable amide bond. Peptides labeled with 5-CR110 exhibit bright green fluorescence with excitation and emission maxima around 502 nm and 527 nm, respectively.<sup>[1][2]</sup> These fluorescently labeled peptides are invaluable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy (FCS), and cellular uptake studies.<sup>[2][3]</sup>

This document provides detailed protocols for the labeling of peptides with **5-Carboxyrhodamine 110 NHS Ester**, purification of the conjugate, and characterization of the final product.

## Quantitative Data Summary

The properties of **5-Carboxyrhodamine 110 NHS Ester** are summarized in the table below.

| Property                              | Value                                 | Reference |
|---------------------------------------|---------------------------------------|-----------|
| Excitation Maximum ( $\lambda_{ex}$ ) | ~502 nm                               | [1][2]    |
| Emission Maximum ( $\lambda_{em}$ )   | ~527 nm                               | [1][2]    |
| Molar Extinction Coefficient          | ~76,000 $\text{cm}^{-1}\text{M}^{-1}$ | [1]       |
| Reactive Group                        | N-hydroxysuccinimidyl (NHS) ester     | [4]       |
| Reactivity                            | Primary amines                        | [4][5]    |
| Recommended Reaction pH               | 8.0 - 9.0                             | [4][6]    |
| Common Solvents                       | DMSO, DMF                             | [1]       |

## Experimental Protocols

### Materials

- Peptide with at least one primary amine
- **5-Carboxyrhodamine 110 NHS Ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.5)
- Trifluoroacetic acid (TFA)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Reversed-phase HPLC column (e.g., C18)
- Lyophilizer

- Spectrophotometer

## Protocol 1: Labeling of Peptides with 5-Carboxyrhodamine 110 NHS Ester

This protocol outlines the steps for the covalent attachment of 5-CR110 NHS ester to a peptide.

- **Peptide Preparation:** Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
- **Dye Preparation:** Immediately before use, dissolve the **5-Carboxyrhodamine 110 NHS Ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- **Labeling Reaction:**
  - While gently vortexing, add the dissolved dye solution to the peptide solution. A typical starting point is a 1.5 to 5-fold molar excess of the dye over the peptide. The optimal ratio may need to be determined empirically.
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- **Reaction Quenching (Optional):** The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine.

## Protocol 2: Purification of the Labeled Peptide by HPLC

Purification of the labeled peptide from unreacted dye and other impurities is crucial and is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).<sup>[7]</sup>  
<sup>[8]</sup>

- **Sample Preparation:** Acidify the reaction mixture with a small amount of TFA to a pH of ~2-3. This ensures that the peptide is fully protonated and will bind effectively to the C18 column.
- **HPLC Setup:**
  - **Mobile Phase A:** 0.1% TFA in water

- Mobile Phase B: 0.1% TFA in acetonitrile
- Column: C18 reversed-phase column
- Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide bond and ~502 nm for the 5-CR110 dye.
- Purification Gradient:
  - Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
  - Inject the acidified sample onto the column.
  - Elute the labeled peptide using a linear gradient of increasing acetonitrile concentration. A shallow gradient is often effective for separating the labeled peptide from the unlabeled peptide and free dye. A suggested starting gradient is from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient may need to be adjusted based on the hydrophobicity of the peptide.
- Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 220 nm and 502 nm. This peak represents the 5-CR110-labeled peptide.
- Solvent Removal: Lyophilize the collected fractions to remove the solvents and obtain the purified labeled peptide as a powder.

## Protocol 3: Characterization of the Labeled Peptide

- Mass Spectrometry: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the mass of the peptide plus the mass of the 5-Carboxyrhodamine 110 moiety (the NHS group is lost during the reaction).
- Spectrophotometric Analysis and Calculation of Degree of Labeling (DOL):
  - Dissolve the lyophilized labeled peptide in a suitable buffer (e.g., PBS).
  - Measure the absorbance of the solution at 280 nm (for the peptide, if it contains Trp or Tyr residues) and at 502 nm (for the 5-CR110 dye).

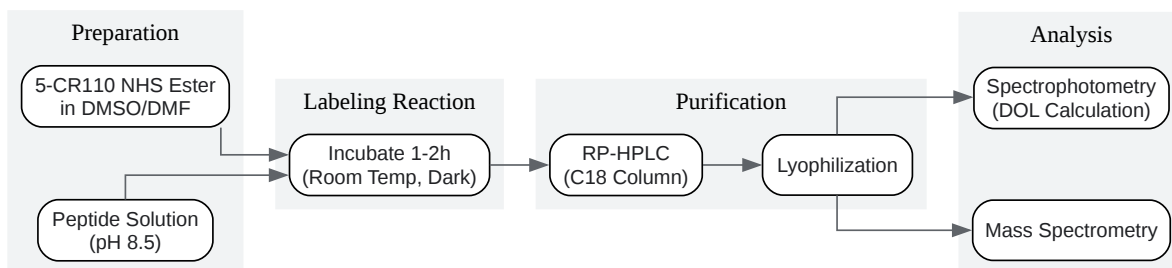
- The Degree of Labeling (DOL), which is the average number of dye molecules per peptide, can be calculated using the following formula:

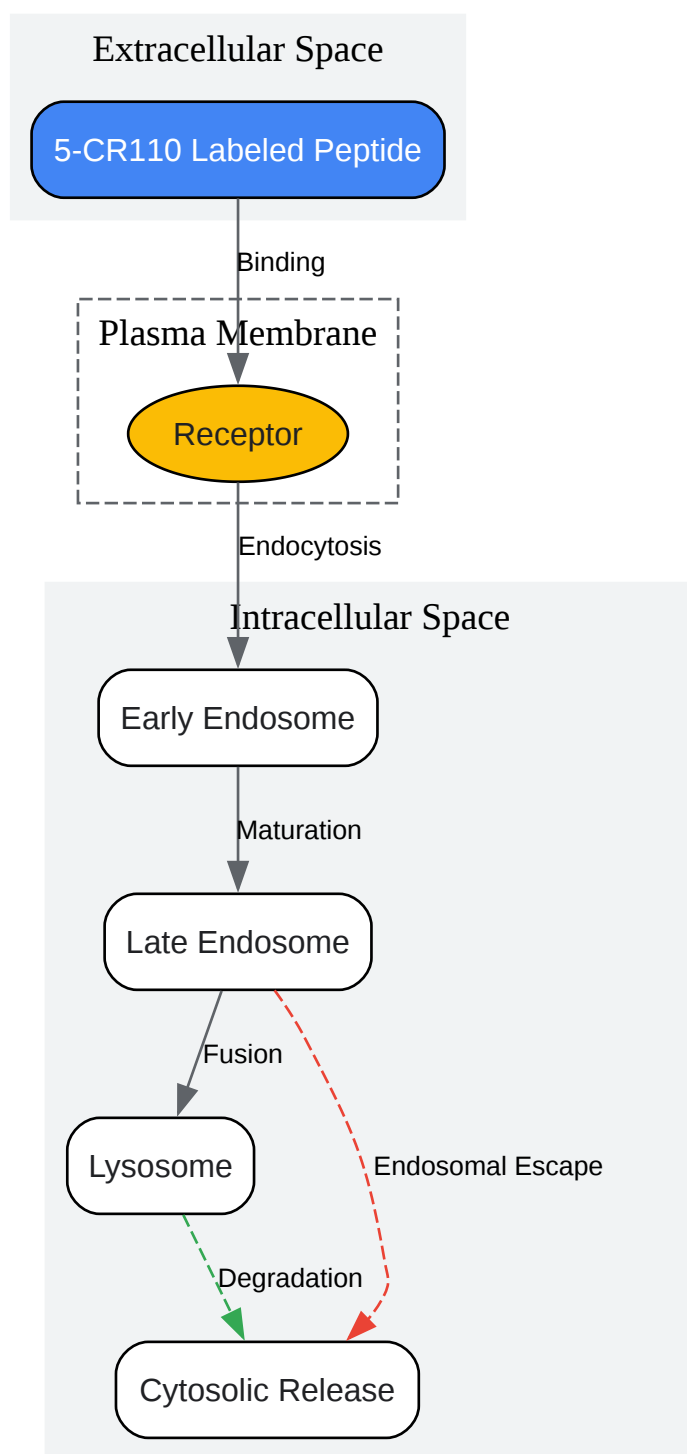
$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{peptide}}) / [(A_{280} - (A_{\text{max}} \times \text{CF})) \times \epsilon_{\text{dye}}]$$

Where:

- $A_{\text{max}}$  is the absorbance at 502 nm.
- $A_{280}$  is the absorbance at 280 nm.
- $\epsilon_{\text{peptide}}$  is the molar extinction coefficient of the peptide at 280 nm.
- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of 5-CR110 at 502 nm ( $\sim 76,000 \text{ cm}^{-1}\text{M}^{-1}$ ).
- CF is the correction factor for the dye's absorbance at 280 nm ( $A_{280}$  of dye /  $A_{\text{max}}$  of dye). For 5-CR110, this is approximately 0.21.

## Visualizations





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